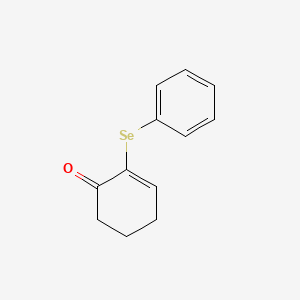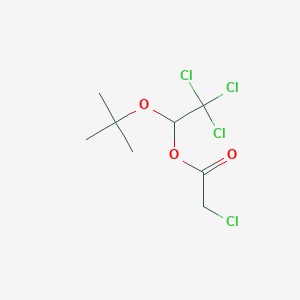
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate is an organic compound characterized by its unique structure, which includes a tert-butoxy group, a trichloroethyl group, and a chloroacetate group
Vorbereitungsmethoden
The synthesis of 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate typically involves the reaction of tert-butyl alcohol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the trichloroethyl group can yield less chlorinated derivatives or even dechlorinated products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate exerts its effects involves the reactivity of its functional groups. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trichloroethyl group can participate in redox reactions, altering the oxidation state of the compound and its reactivity. These interactions with molecular targets and pathways are crucial for its applications in various fields.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate can be compared with similar compounds such as:
tert-Butyl chloride: Similar in having a tert-butyl group but lacks the trichloroethyl and chloroacetate groups.
1-tert-Butoxy-2-ethoxyethane: Contains a tert-butoxy group but differs in having an ethoxyethane group instead of trichloroethyl and chloroacetate groups.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
53256-57-8 |
|---|---|
Molekularformel |
C8H12Cl4O3 |
Molekulargewicht |
298.0 g/mol |
IUPAC-Name |
[2,2,2-trichloro-1-[(2-methylpropan-2-yl)oxy]ethyl] 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl4O3/c1-7(2,3)15-6(8(10,11)12)14-5(13)4-9/h6H,4H2,1-3H3 |
InChI-Schlüssel |
YDFZHVSIIXQYPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C(Cl)(Cl)Cl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


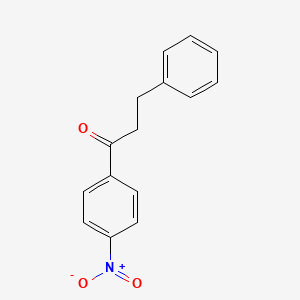

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
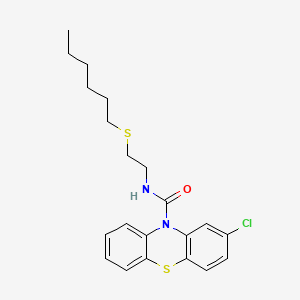
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)

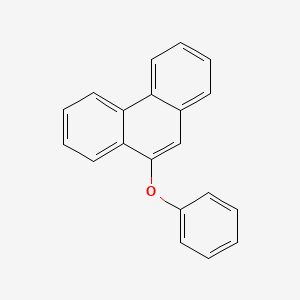
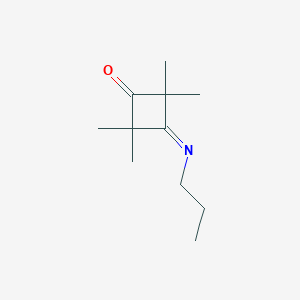
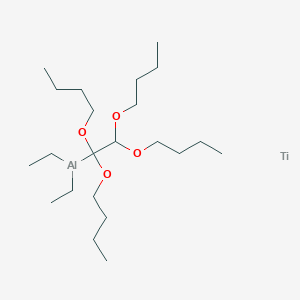
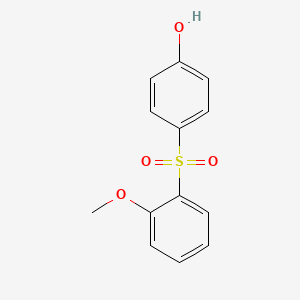
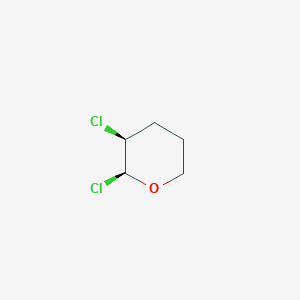
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
